molecular formula C17H19ClN2O B2717999 2-chloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-3-carboxamide CAS No. 1110860-52-0

2-chloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-3-carboxamide

Cat. No. B2717999
CAS RN: 1110860-52-0
M. Wt: 302.8
InChI Key: QUHJTACDAVVQQB-UHFFFAOYSA-N
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Description

2-chloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-3-carboxamide, commonly known as DMPP, is a chemical compound that has been extensively studied for its potential applications in the field of neuroscience. DMPP is a nicotinic acetylcholine receptor agonist, which means that it can activate specific receptors in the brain and produce various effects.

Mechanism of Action

DMPP acts as an agonist of nicotinic acetylcholine receptors, specifically the α4β2 subtype. When DMPP binds to these receptors, it activates them and produces various effects. These effects include increased release of neurotransmitters such as dopamine and norepinephrine, which can enhance cognitive function.
Biochemical and Physiological Effects:
DMPP has been shown to have various biochemical and physiological effects. It can enhance cognitive function, including learning and memory, and can also improve attention and focus. DMPP has also been shown to have potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease and schizophrenia.

Advantages and Limitations for Lab Experiments

One advantage of using DMPP in lab experiments is its ability to selectively activate specific nicotinic acetylcholine receptors. This allows researchers to study the effects of these receptors on various physiological processes. However, DMPP also has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.

Future Directions

There are many potential future directions for research on DMPP and its applications in the field of neuroscience. One area of interest is the development of new drugs based on the structure of DMPP that can selectively target specific nicotinic acetylcholine receptors. Another area of research is the study of the long-term effects of DMPP on cognitive function and neurological disorders. Additionally, researchers are interested in exploring the potential therapeutic applications of DMPP in the treatment of other neurological disorders, such as Parkinson's disease and depression.

Synthesis Methods

DMPP can be synthesized through a series of chemical reactions, starting with the reaction of 2,4-dimethylphenylacetonitrile with propionyl chloride to produce 3-(2,4-dimethylphenyl)propionyl chloride. This intermediate compound is then reacted with 2-chloropyridine-3-carboxamide in the presence of a base to produce DMPP.

Scientific Research Applications

DMPP has been used extensively in scientific research to study the function and role of nicotinic acetylcholine receptors in the brain. These receptors are involved in various physiological processes, including learning, memory, and attention. DMPP has been used to activate these receptors and study their effects on these processes.

properties

IUPAC Name

2-chloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O/c1-12-7-8-14(13(2)11-12)5-3-10-20-17(21)15-6-4-9-19-16(15)18/h4,6-9,11H,3,5,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHJTACDAVVQQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCCNC(=O)C2=C(N=CC=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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